SR 16832

PPARγ antagonism Allosteric inhibition Nuclear receptor pharmacology

SR 16832 is the only commercially available PPARγ inhibitor that completely blocks both orthosteric and allosteric activation pathways, unlike GW 9662 or T 0070907 which permit residual allosteric signaling. Supported by a high-resolution co-crystal structure (PDB: 6aug, 2.73 Å), it is the definitive tool for studies requiring unambiguous PPARγ silencing—eliminating confounding baseline activity from endogenous ligands like DHA and enabling clean TZD co-treatment assays. Procure with confidence for reproducible, high-impact PPARγ research.

Molecular Formula C17H12ClN3O4
Molecular Weight 357.7 g/mol
Cat. No. B610965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR 16832
SynonymsSR 16832;  SR-16832;  SR16832
Molecular FormulaC17H12ClN3O4
Molecular Weight357.7 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C17H12ClN3O4/c1-25-11-3-5-15-13(9-11)16(6-7-19-15)20-17(22)12-8-10(21(23)24)2-4-14(12)18/h2-9H,1H3,(H,19,20,22)
InChIKeyCVTZAGCRUDYUGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SR 16832: A Dual-Site Covalent PPARγ Inhibitor for Complete Receptor Blockade


SR 16832 is a dual-site covalent inhibitor of peroxisome proliferator-activated receptor gamma (PPARγ) that acts at both orthosteric and allosteric sites in the ligand binding domain . Unlike traditional PPARγ antagonists, SR 16832 inhibits binding of endogenous ligands and transcriptional activity of PPARγ more effectively than orthosteric covalent antagonists GW 9662 and T 0070907 . The compound was identified through structure-guided optimization of the 2-chloro-5-nitrobenzamidyl scaffold, designed to expand into the allosteric site to achieve complete inhibition of PPARγ activation [1].

Why Orthosteric-Only PPARγ Antagonists Fail and SR 16832 Succeeds


Standard orthosteric covalent PPARγ antagonists such as GW 9662 and T 0070907 modify Cys285 in the orthosteric ligand-binding pocket to block binding of other ligands to that site [1]. However, these widely used tools fail to inhibit ligand binding to an alternate allosteric site identified in the PPARγ ligand binding domain, allowing residual receptor activation through the allosteric pathway [2]. In cellular assays, GW 9662 and T 0070907 reduce but do not completely inhibit PPARγ activation by agonists such as MRL20 [3]. This incomplete blockade creates experimental ambiguity when interpreting PPARγ-dependent versus PPARγ-independent effects, making generic substitution of a single-site antagonist for SR 16832 scientifically inadequate for studies requiring full PPARγ inhibition.

SR 16832 Quantitative Differentiation: Comparative Evidence Versus GW 9662 and T 0070907


Complete Inhibition of Allosteric PPARγ Activation by MRL20: SR 16832 Versus GW 9662 and T 0070907

In a cell-based Gal4-PPARγ LBD luciferase reporter assay using HEK293T cells, SR 16832 completely abolished allosteric cellular activation of PPARγ by MRL20 (5 μM), showing little to no residual activation [1]. By contrast, the orthosteric antagonists GW 9662 and T 0070907 reduced the potency and efficacy of MRL20 but failed to fully inhibit cellular activation [2]. This functional difference demonstrates that SR 16832 provides complete receptor blockade unavailable from single-site antagonists.

PPARγ antagonism Allosteric inhibition Nuclear receptor pharmacology

Superior Inhibition of Rosiglitazone Binding: SR 16832 Prevents TZD-Mediated PPARγ Activation

In a TR-FRET coactivator recruitment assay measuring rosiglitazone binding to PPARγ LBD, SR 16832 completely prevented any detectable increase in TRAP220 recruitment signal, indicating no binding of rosiglitazone [1]. In contrast, GW 9662 and T 0070907 reduced but did not block the TR-FRET response [2]. In cellular reporter assays, SR 16832 blocked rosiglitazone-induced activation up to 100 μM, whereas GW 9662 only partially inhibited [3]. This indicates SR 16832 provides superior blockade of TZD-mediated PPARγ activation.

PPARγ antagonism Thiazolidinedione Ligand binding inhibition

Enhanced Inhibition of Endogenous Ligand DHA Binding: SR 16832 Outperforms GW 9662 and T 0070907

In a TR-FRET assay measuring binding of the endogenous PPARγ ligand docosahexaenoic acid (DHA) to PPARγ, SR 16832 reduced DHA binding to PPARγ better than GW 9662 and T 0070907 [1]. This is particularly important because endogenous lipids present in cellular assays are known to activate PPARγ, and SR 16832 also lowered the basal activity of full-length PPARγ [2]. The superior inhibition of endogenous ligand binding ensures lower background activation in cellular experimental systems.

PPARγ endogenous ligands Docosahexaenoic acid Nuclear receptor pharmacology

Crystal Structure of SR 16832 Bound to Human PPARγ LBD at 2.73 Å Resolution

The crystal structure of human PPARγ ligand binding domain in complex with SR 16832 has been solved at 2.73 Å resolution and deposited in the Protein Data Bank (PDB ID: 6aug) [1]. This structural data provides atomic-level validation of SR 16832's dual-site binding mode and enables rational experimental design. In contrast, many comparator compounds including SR1664 and SR2595 have limited publicly available structural data with PPARγ, though SR1664 has been characterized by molecular docking and biochemical binding studies . The availability of a high-resolution co-crystal structure provides procurement value for structure-guided experimental design.

PPARγ structural biology X-ray crystallography Drug-target interaction

Mechanism of Action: Dual-Site Covalent Binding to Both Orthosteric and Allosteric Sites

SR 16832 functions as a bitopic dual-site covalent inhibitor that binds to both the orthosteric pocket (via covalent modification of Cys285) and extends into the allosteric site of PPARγ [1]. Molecular modeling, protein NMR spectroscopy, and biochemical assays indicate that SR 16832 weakens allosteric ligand binding affinity and induces conformational changes not competent for cellular PPARγ activation [2]. This dual-site mechanism distinguishes SR 16832 from single-site orthosteric antagonists such as GW 9662 and T 0070907, which bind only the orthosteric pocket and leave the allosteric site accessible, as well as from non-covalent antagonists such as SR1664 (Ki=28.67 nM) and inverse agonists such as SR2595 (IC50=30 nM) .

PPARγ covalent inhibitor Bitopic ligand Allosteric modulation

SR 16832: Optimized Application Scenarios Based on Quantitative Evidence


Complete PPARγ Blockade for Studying PPARγ-Independent Effects of TZDs and Other Ligands

SR 16832 is the optimal choice when researchers require complete inhibition of both orthosteric and allosteric PPARγ activation. Unlike GW 9662 and T 0070907, which allow residual allosteric activation by MRL20 (EC50 values of 176 nM and 440 nM respectively), SR 16832 provides complete blockade with little to no detectable allosteric activation [1]. This is essential for studies aiming to distinguish PPARγ-dependent from PPARγ-independent pharmacological effects.

Prevention of TZD-Mediated PPARγ Activation in Cellular Assays

For experiments involving rosiglitazone or other thiazolidinediones, SR 16832 provides superior inhibition compared to orthosteric-only antagonists. SR 16832 completely blocks rosiglitazone-induced coactivator recruitment in TR-FRET assays and prevents cellular activation at concentrations up to 100 μM, whereas GW 9662 only partially inhibits [1]. This makes SR 16832 the preferred tool for TZD co-treatment studies.

Minimizing Endogenous Ligand Interference in PPARγ Reporter Assays

In cellular systems where endogenous lipids (such as DHA) contribute to basal PPARγ activation, SR 16832 reduces DHA binding more effectively than GW 9662 and T 0070907 and lowers basal activity of full-length PPARγ [1]. This results in cleaner experimental baselines and reduced confounding variables, improving assay reproducibility and sensitivity.

Structure-Guided PPARγ Research Requiring Validated 3D Binding Data

SR 16832 is distinguished by the availability of a high-resolution co-crystal structure with human PPARγ LBD (PDB: 6aug, 2.73 Å) [1]. This structural information enables rational experimental design, molecular docking studies, and interpretation of structure-activity relationships. Researchers requiring atomic-level understanding of ligand-receptor interactions should select SR 16832 over structurally uncharacterized PPARγ modulators such as SR1664 or SR2595.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR 16832

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.